4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate
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Overview
Description
4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate is a complex organic compound with a molecular formula of C24H17Cl2N3O5S2 and a molecular weight of 562.454 This compound is notable for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate typically involves multiple steps. One common method includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-chlorobenzene sulfonyl hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to introduce the acetyl group.
Esterification: Finally, the product is esterified with 2-furoic acid or its derivatives under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate
- 4-{(E)-[2-(2-{[(4-Methylphenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClN3O6S |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H16ClN3O6S/c21-15-5-9-17(10-6-15)31(27,28)23-13-19(25)24-22-12-14-3-7-16(8-4-14)30-20(26)18-2-1-11-29-18/h1-12,23H,13H2,(H,24,25)/b22-12+ |
InChI Key |
DVPDJTVCGINWTQ-WSDLNYQXSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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